

Topic: 1-(3-Methoxyphenyl)ethanol as a Rivastigmine Impurity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanol

Cat. No.: B1583643

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of **1-(3-Methoxyphenyl)ethanol**, a known process-related impurity in the synthesis of Rivastigmine, designated as Rivastigmine EP Impurity G.^{[1][2]} Rivastigmine is a critical therapeutic agent for managing dementia associated with Alzheimer's and Parkinson's diseases.^[3] The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. This document, intended for researchers, analytical scientists, and drug development professionals, delineates the origin, physicochemical properties, and analytical control strategies for **1-(3-Methoxyphenyl)ethanol**. We will explore the causality behind its formation, present a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its quantification, and frame the entire discussion within the authoritative context of International Council for Harmonisation (ICH) guidelines.

The Imperative of Impurity Profiling in Rivastigmine Synthesis

Rivastigmine: Mechanism of Action and Therapeutic Significance

Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor.^{[3][4]} Its therapeutic effect is derived from increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).^[3]

[5] This dual inhibition is believed to improve cognitive function in patients with mild to moderate dementia.[3] Given its critical role in patient care, ensuring the purity and safety of the Rivastigmine active pharmaceutical ingredient (API) is of paramount importance.

The Regulatory Framework: Understanding ICH Guidelines

The International Council for Harmonisation (ICH) provides a unified framework for the control of impurities in new drug substances and products. The ICH Q3A(R2) and Q3B(R2) guidelines are central to this discussion.[6][7][8] These guidelines compel manufacturers to identify, report, and qualify impurities that appear in the API or final drug product above specific thresholds.

Key Impurity Classifications under ICH Q3A:[9]

- Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts. **1-(3-Methoxyphenyl)ethanol** falls squarely into this category as a process-related impurity.
- Inorganic Impurities: Typically derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or residual salts.
- Residual Solvents: Inorganic or organic liquids used during the synthesis and purification process.

The guidelines establish clear thresholds for action:

- Reporting Threshold: The level above which an impurity must be reported.
- Identification Threshold: The level above which the structure of an impurity must be confirmed.
- Qualification Threshold: The level above which an impurity's biological safety must be established.

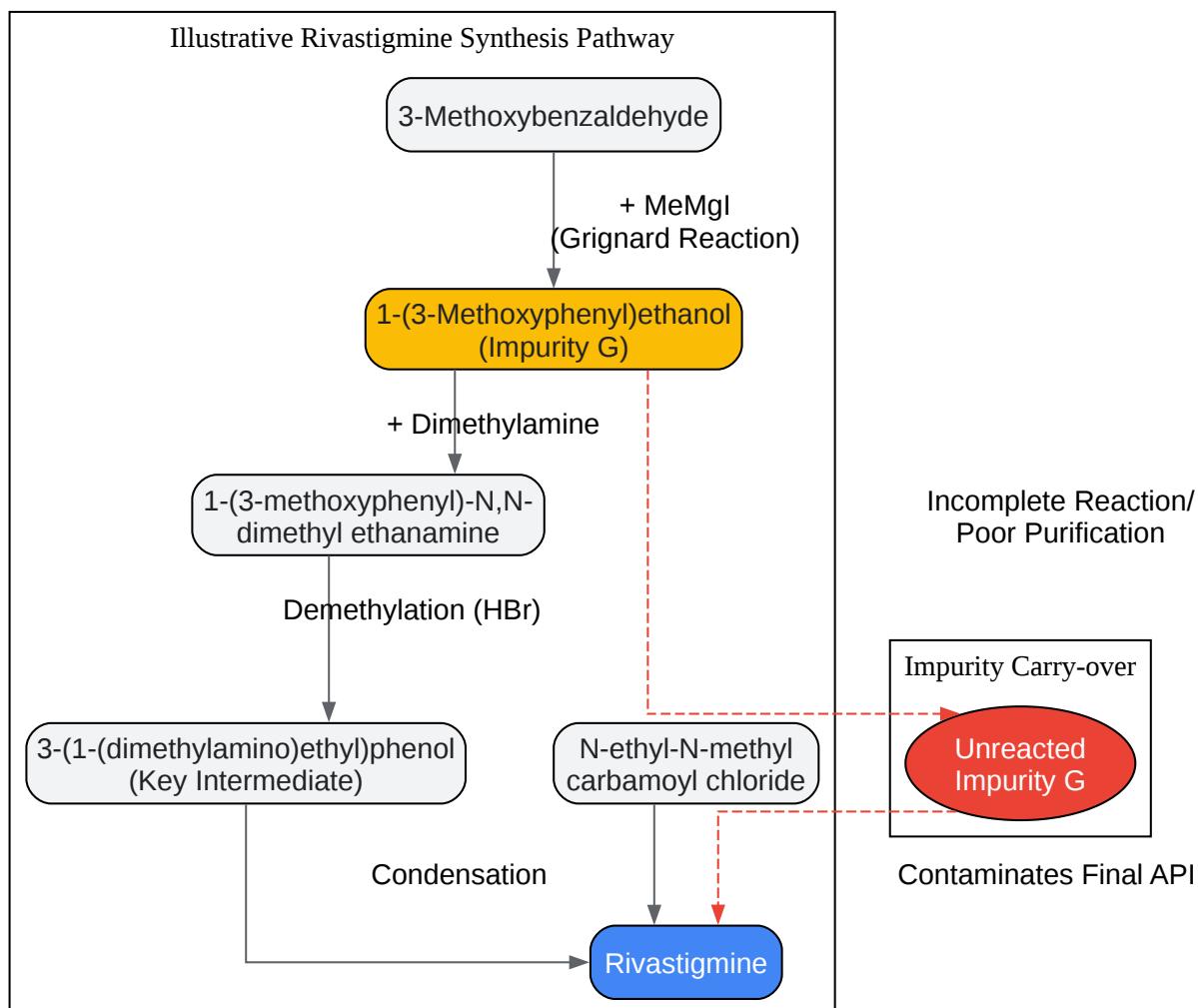
Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of ensuring patient safety.[9]

Profile of Rivastigmine Impurity G: 1-(3-Methoxyphenyl)ethanol

Physicochemical Properties

1-(3-Methoxyphenyl)ethanol is a colorless to pale yellow liquid.[\[10\]](#) A clear understanding of its properties is the first step in developing effective control and analytical strategies.

Property	Value	Source
Chemical Name	1-(3-Methoxyphenyl)ethanol	[1] [10]
Synonyms	Rivastigmine EP Impurity G, 3-Methoxyphenylmethylcarbinol	[1] [2] [11]
CAS Number	23308-82-9	[1] [10]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [10]
Molecular Weight	152.19 g/mol	[1] [11]
Appearance	Colorless to pale yellow liquid	[10]
Boiling Point	248.3°C at 760 mmHg	[10]
Flash Point	103.7°C	[10]


Origin as a Process-Related Impurity

The presence of **1-(3-Methoxyphenyl)ethanol** as an impurity is intrinsically linked to the synthetic route chosen for Rivastigmine. One common retrosynthetic analysis of Rivastigmine identifies 3-(1-(dimethylamino)ethyl)phenol as a key intermediate.[\[5\]](#) A documented synthesis pathway to this intermediate begins with 3-Methoxybenzaldehyde.

The formation of **1-(3-Methoxyphenyl)ethanol** occurs in the initial steps of this synthesis, where it serves as a crucial intermediate that can carry over into the final API if not properly controlled.[\[5\]](#)

Causality: The Grignard reaction of 3-Methoxybenzaldehyde with a methyl magnesium halide (e.g., MeMgI) directly yields **1-(3-Methoxyphenyl)ethanol**.[\[5\]](#)[\[12\]](#) Subsequent steps, such as

amination and demethylation, convert this intermediate into the core structure of Rivastigmine. Incomplete reaction or inefficient purification at this early stage is the primary cause for its presence as an impurity.

[Click to download full resolution via product page](#)

Fig 1: Formation of **1-(3-Methoxyphenyl)ethanol** in Rivastigmine Synthesis.

Analytical Control Strategy: A Self-Validating HPLC Method

To control this impurity, a robust, specific, and validated analytical method is required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard, as it can resolve the impurity from the API and any potential degradation products.[\[8\]](#) [\[13\]](#)

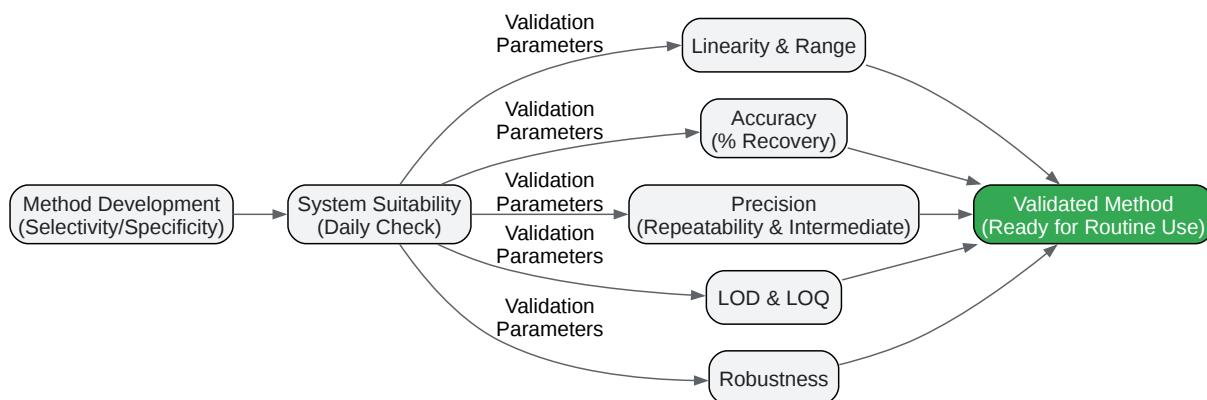
Experimental Protocol: HPLC Quantification of Rivastigmine Impurity G

This protocol is designed to be a self-validating system. The inclusion of system suitability tests before each analytical run ensures the chromatographic system is performing adequately.

1. Instrumentation and Materials:

- HPLC system with UV detector
- Data acquisition and processing software
- Analytical balance
- Reference standards for Rivastigmine and **1-(3-Methoxyphenyl)ethanol**
- Acetonitrile (HPLC grade)
- Sodium-1-heptane sulfonate
- Phosphoric acid (for pH adjustment)
- Water (HPLC grade)

2. Chromatographic Conditions: The causality behind these choices is crucial. A C18 column is selected for its robust hydrophobic retention of the aromatic compounds. The ion-pairing agent (sodium-1-heptane sulphonate) is used to improve the retention and peak shape of the basic Rivastigmine molecule. The mobile phase composition is optimized to achieve sufficient resolution between the API and Impurity G.


Parameter	Recommended Setting	Rationale
Column	Waters X Terra RP18 (250 mm x 4.6 mm, 5 μ m) or equivalent	Provides excellent separation for aromatic compounds.[13]
Mobile Phase	Aqueous 0.01 M sodium-1-heptane sulphonate (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (72:28 v/v)	Ion-pairing agent improves peak shape for the basic API; pH 3.0 ensures analyte ionization for consistent retention.[13]
Flow Rate	1.0 mL/min	Balances analysis time with optimal separation efficiency.
Column Temperature	30°C	Ensures reproducible retention times by minimizing viscosity fluctuations.[14]
Detection Wavelength	220 nm	A common wavelength for aromatic compounds, providing good sensitivity for both Rivastigmine and the impurity.
Injection Volume	10 μ L	Standard volume for achieving good peak shape and sensitivity.[13]

3. Preparation of Solutions:

- Mobile Phase: Prepare the aqueous phase by dissolving sodium-1-heptane sulphonate in HPLC grade water to a concentration of 0.01 M. Adjust the pH to 3.0 using diluted phosphoric acid. Filter and degas. Mix with acetonitrile in the specified ratio.
- Standard Solution: Accurately weigh and dissolve the **1-(3-Methoxyphenyl)ethanol** reference standard in the mobile phase to prepare a stock solution. Further dilute to a concentration relevant to the impurity specification limit (e.g., 0.1% of the API test concentration).

- Sample Solution: Accurately weigh and dissolve the Rivastigmine drug substance in the mobile phase to a known concentration (e.g., 1.0 mg/mL).

4. Method Validation Workflow (ICH Q2): The trustworthiness of any analytical protocol is established through rigorous validation.[\[15\]](#) The method must be proven fit for its intended purpose.

[Click to download full resolution via product page](#)

Fig 2: Workflow for Analytical Method Validation per ICH Q2 Guidelines.

5. System Suitability Test (SST):

- Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the test.
- Procedure: Inject a solution containing both Rivastigmine and **1-(3-Methoxyphenyl)ethanol** at a relevant concentration.
- Acceptance Criteria:

- Resolution: The resolution between the Rivastigmine peak and the **1-(3-Methoxyphenyl)ethanol** peak must be greater than 2.0 (a value >4 is excellent).[\[13\]](#)
- Tailing Factor: The tailing factor for the Rivastigmine peak should be less than 2.0.
- Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections (n=5) of the impurity standard should be less than 5.0%.

6. Data Analysis and Calculation: The amount of **1-(3-Methoxyphenyl)ethanol** in the Rivastigmine sample is calculated using the peak area response from the chromatogram against the response of the known standard.

Validation Parameters & Acceptance Criteria

All quantitative data should be summarized to demonstrate the method's performance characteristics.

Validation Parameter	Purpose	Typical Acceptance Criteria (ICH Q2)
Specificity	To ensure the method can assess the analyte unequivocally in the presence of other components (API, other impurities, degradants).	Peak purity analysis; no interference at the retention time of the impurity.
Linearity	To demonstrate a proportional relationship between concentration and analytical response over a defined range.	Correlation coefficient (r^2) ≥ 0.999 .
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantified.	Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Typically S/N ratio of 10:1; confirmed with precision and accuracy data.[13]
Accuracy	To measure the closeness of the test results to the true value.	% Recovery of spiked impurity should be within 90.0% - 110.0%. [13]
Precision	To measure the degree of scatter between a series of measurements.	%RSD should be $\leq 5.0\%$ for repeatability and intermediate precision.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	System suitability criteria are met despite minor changes in flow rate, pH, etc.

Risk Assessment and Control Applying ICH Thresholds

The validated analytical method provides the data needed to assess the level of **1-(3-Methoxyphenyl)ethanol** against the ICH thresholds.

Maximum Daily Dose of Drug	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 2 g/day	0.05%	0.10% or 1.0 mg per day intake (whichever is lower)	0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day	0.03%	0.05%	0.05%

This table is a simplified representation based on ICH Q3A(R2) guidelines.^{[6][15]}

If the level of **1-(3-Methoxyphenyl)ethanol** consistently exceeds the identification threshold, its structure must be confirmed. If it exceeds the qualification threshold, toxicological data are required to demonstrate its safety at that level.^[15]

Strategies for Control

The most effective way to control this impurity is through process optimization.

- Reaction Stoichiometry: Ensure the Grignard reaction goes to completion to minimize unreacted starting material.
- Purification: Implement and optimize purification steps (e.g., crystallization, chromatography) for the intermediate immediately following its synthesis.
- In-Process Controls (IPCs): Use the validated HPLC method to monitor the level of the impurity at critical stages of the manufacturing process, allowing for corrective action before proceeding to the final steps.

Conclusion

1-(3-Methoxyphenyl)ethanol (Rivastigmine Impurity G) is a critical process-related impurity that requires rigorous control to ensure the quality and safety of Rivastigmine. Its origin is directly tied to the synthetic pathway, making process understanding and optimization the primary control strategy. This guide has provided a comprehensive framework, grounded in the authoritative principles of ICH guidelines, for the analysis and control of this impurity. By implementing a robust, self-validating HPLC method as described, researchers and manufacturers can confidently monitor and limit the presence of **1-(3-Methoxyphenyl)ethanol**, thereby safeguarding the integrity of the final drug product and protecting patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rivastigmine EP Impurity G (1-(3-Methoxyphenyl)ethanol) | CAS Number 23308-82-9 [klivon.com]
- 2. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Rivastigmine - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jpionline.org [jpionline.org]
- 10. Page loading... [guidechem.com]
- 11. (+)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [smolecule.com]

- 13. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. mca.gm [mca.gm]
- To cite this document: BenchChem. [Topic: 1-(3-Methoxyphenyl)ethanol as a Rivastigmine Impurity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583643#1-3-methoxyphenyl-ethanol-as-a-rivastigmine-impurity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com